1-Acetyl-5-methyl-6-nitro-indazole
Overview
Description
1-Acetyl-5-methyl-6-nitro-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-5-methyl-6-nitro-indazole can be synthesized through various methods. One common approach involves the nitration of 1-acetyl-5-methyl-indazole using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the nitration process and avoid over-nitration. The resulting product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of byproducts.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-5-methyl-6-nitro-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: 1-Acetyl-5-methyl-6-amino-indazole.
Substitution: Various substituted indazole derivatives.
Oxidation: 1-Acetyl-5-carboxy-6-nitro-indazole.
Scientific Research Applications
1-Acetyl-5-methyl-6-nitro-indazole has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is used in studies to understand the biological activity of indazole derivatives and their interactions with biological targets.
Industrial Applications: It is employed in the development of new materials with specific chemical properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 1-acetyl-5-methyl-6-nitro-indazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl group may also play a role in modulating the compound’s activity by influencing its solubility and cellular uptake.
Comparison with Similar Compounds
1-Acetyl-5-methyl-indazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-Acetyl-6-nitro-indazole: Similar structure but without the methyl group, affecting its physical and chemical properties.
5-Methyl-6-nitro-indazole: Lacks the acetyl group, leading to variations in its solubility and reactivity.
Uniqueness: 1-Acetyl-5-methyl-6-nitro-indazole is unique due to the presence of both the nitro and acetyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(5-methyl-6-nitroindazol-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-6-3-8-5-11-12(7(2)14)10(8)4-9(6)13(15)16/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCACROALOTMHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])N(N=C2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701256011 | |
Record name | 1-(5-Methyl-6-nitro-1H-indazol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701256011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75844-29-0 | |
Record name | 1-(5-Methyl-6-nitro-1H-indazol-1-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75844-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Methyl-6-nitro-1H-indazol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701256011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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